molecular formula C20H17ClN2O2 B168533 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone CAS No. 135127-46-7

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone

Cat. No. B168533
M. Wt: 352.8 g/mol
InChI Key: VVCXACYNOIORRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is a chemical compound with the linear formula C20H17ClN2O2 . It has a molecular weight of 352.824 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Antimicrobial Applications

The novel compound 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone and its derivatives have been investigated for their antimicrobial properties. A study demonstrated that certain naphthoquinone derivatives possess broad-spectrum antimicrobial activity, significantly against pathogenic microorganisms such as S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger. The copper(II) complex derived from these compounds showed enhanced antibacterial activity, indicating potential as superior antibacterial agents compared to the reference drug ciprofloxacin (Verma & Singh, 2015). Another study on halogen-substituted 1,4-naphthoquinones reported potent antifungal activity, with specific compounds demonstrating better efficacy than the clinically used antifungal drug clotrimazole (Tran et al., 2009).

Anticancer Applications

Research on 1,4-naphthoquinone derivatives, including those resembling the structure of 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone, has shown promising anticancer effects. Certain derivatives were found to exhibit potent cytotoxic activity against various cancer cell lines, such as breast (MDA-MB-231), prostate (DU145), and colorectal (HCT-116) cancer cells. These findings suggest the potential of these compounds as anticancer agents, with specific derivatives identified as highly potent against multiple cancer types (Gokmen et al., 2019). Additionally, phenylaminosulfanyl-1,4-naphthoquinone derivatives have been evaluated for their cytotoxic activity, showing remarkable efficacy and inducing apoptosis in cancer cells through the upregulation of caspase proteins (Ravichandiran et al., 2019).

Fluorescent Ligands for Receptor Studies

Compounds derived from 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone have been synthesized as environment-sensitive fluorescent ligands. These derivatives, particularly those with a long-chain 1-(2-methoxyphenyl)piperazine structure, have shown high affinity for 5-HT1A receptors and possess excellent fluorescence properties, making them useful for visualizing receptor overexpression in cellular studies (Lacivita et al., 2009).

Safety And Hazards

Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCXACYNOIORRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone

CAS RN

135127-46-7
Record name 2-CHLORO-3-(4-PHENYL-1-PIPERAZINYL)NAPHTHOQUINONE
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